molecular formula C11H12N2O B13247011 N-(furan-2-ylmethyl)-6-methylpyridin-3-amine

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine

Cat. No.: B13247011
M. Wt: 188.23 g/mol
InChI Key: UJSJHZJHMOXCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine is a pyridine derivative featuring a furan-2-ylmethyl substituent attached to the amine group of 6-methylpyridin-3-amine. The methyl group at the 6-position of the pyridine ring contributes to steric and electronic effects, influencing solubility and intermolecular interactions such as hydrogen bonding, as observed in the parent compound 6-methylpyridin-3-amine .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine

InChI

InChI=1S/C11H12N2O/c1-9-4-5-10(7-12-9)13-8-11-3-2-6-14-11/h2-7,13H,8H2,1H3

InChI Key

UJSJHZJHMOXCOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

This classical method involves the reaction of an aldehyde with an amine under reducing conditions to form the secondary amine linkage:

  • Step 1: Preparation of 6-methylpyridin-3-carboxaldehyde as the electrophilic component.
  • Step 2: Mixing the aldehyde with furan-2-ylmethylamine in a suitable solvent such as methanol or ethanol.
  • Step 3: Addition of a reducing agent, commonly sodium triacetoxyborohydride or sodium cyanoborohydride, under mild acidic conditions to facilitate imine formation and reduction.
  • Step 4: Work-up involves neutralization, extraction with organic solvents (e.g., ethyl acetate), washing, drying over magnesium sulfate, filtration, and solvent evaporation.
  • Step 5: Purification by column chromatography or recrystallization yields the target compound.

Reaction conditions and yields:

Parameter Typical Conditions Yield (%)
Solvent Methanol or ethanol
Reducing agent Sodium triacetoxyborohydride 70–85
Temperature Room temperature to 40 °C
Reaction time 2–6 hours
Purification Silica gel chromatography

This method is favored for its straightforwardness and good yields, with minimal side reactions reported.

Nucleophilic Aromatic Substitution on Halogenated Pyridine

An alternative approach involves displacement of a halogen (e.g., chlorine) on a 6-methyl-3-halopyridine derivative by furan-2-ylmethylamine:

  • Step 1: Synthesis or procurement of 3-chloro-6-methylpyridine.
  • Step 2: Reaction with furan-2-ylmethylamine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Step 3: Heating under nitrogen atmosphere at 80–120 °C to facilitate substitution.
  • Step 4: Work-up includes aqueous quenching, extraction with organic solvents, drying, and purification by column chromatography.

This method is effective when the halogen is activated by the pyridine ring and allows direct installation of the amine substituent.

Protection/Deprotection Strategies

In multi-step syntheses, protecting groups such as Boc (tert-butoxycarbonyl) may be used on the amine functionality to prevent side reactions during coupling or functional group transformations. Deprotection is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at reflux.

Representative Experimental Procedure

Example: Reductive amination of 6-methylpyridin-3-carboxaldehyde with furan-2-ylmethylamine

  • To a stirred solution of 6-methylpyridin-3-carboxaldehyde (1.0 equiv) in methanol, furan-2-ylmethylamine (1.1 equiv) is added at room temperature.
  • Sodium triacetoxyborohydride (1.5 equiv) is added portionwise under nitrogen atmosphere.
  • The reaction mixture is stirred for 4 hours at room temperature.
  • After completion (monitored by TLC), the reaction is quenched with saturated sodium bicarbonate solution.
  • The mixture is extracted with ethyl acetate (3 × 30 mL).
  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to afford This compound as a pale yellow solid.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Technique Observations/Results
[^1H NMR (CDCl3)](pplx://action/followup) Signals corresponding to aromatic protons of pyridine and furan rings; methylene protons (-CH2-) linking amine and furan observed as singlet around δ 4.5 ppm. Methyl group on pyridine observed near δ 2.3 ppm.
[^13C NMR](pplx://action/followup) Signals for aromatic carbons, methylene carbon (~40 ppm), and methyl carbon (~20 ppm).
Mass Spectrometry Molecular ion peak consistent with molecular weight of C12H14N2O (approx. 202 Da).
IR Spectroscopy Characteristic N-H stretching around 3300 cm^-1, C-H aromatic stretches, and furan ring absorptions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Reductive Amination 6-methylpyridin-3-carboxaldehyde, furan-2-ylmethylamine, NaBH(OAc)3 Room temp, methanol, 2–6 h 70–85 Mild conditions, high selectivity Requires aldehyde precursor
Nucleophilic Substitution 3-chloro-6-methylpyridine, furan-2-ylmethylamine DMF, 80–120 °C, several hours 60–75 Direct substitution, fewer steps Higher temperature, possible side reactions
Protection/Deprotection Boc-protected amines, TFA deprotection Standard organic solvents Enables multi-step synthesis Additional steps increase time

Research Findings and Notes

  • The reductive amination method is widely used in the synthesis of pyridinylmethylamine derivatives due to its operational simplicity and good yields.
  • The nucleophilic aromatic substitution approach is advantageous when halogenated pyridine precursors are readily available and can tolerate higher temperatures.
  • Protection strategies are crucial when the synthesis involves sensitive functional groups or multiple reaction steps.
  • Analytical characterization confirms the successful synthesis and purity of the compound, ensuring its suitability for further biological or material applications.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N-(furan-2-ylmethyl)-6-methylpyridin-3-amine":

Note: N-(Furan-2-ylmethyl)-6-methylpyridin-3-amine shares structural similarities with other furan and pyridine derivatives, and research on these related compounds can provide insights into its potential applications .

Potential Applications Based on Research

N-(Furan-2-ylmethyl)-6-methylpyridin-3-amine is similar in structure to compounds with noted biological activity. Research has shown that furan derivatives can inhibit the growth of various cancer cell lines, including HeLa and A549 cells. Additionally, some derivatives exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus.

Antimicrobial Properties

Furan derivatives have demonstrated antimicrobial activity against various pathogens. For example, a study on 1-(furan-2-yl)methyl-pyridin-2-amines showed antibacterial activity against multiple strains, suggesting its potential as a therapeutic agent.

Antimicrobial Efficacy of a Related Compound

Compound NamePathogen TestedActivity ObservedMinimum Inhibitory Concentration (MIC)
1-(furan-2-yl)methyl-pyridin-2-amineE. coliBactericidal10 µg/mL
1-(furan-2-yl)methyl-pyridin-2-amineStaphylococcus aureusBacteriostatic15 µg/mL
1-(furan-2-yl)methyl-pyridin-2-amineBacillus subtilisNo activity observed-

Anticancer Activity

Research indicates that furan-based compounds have anticancer properties, with modifications in functional groups significantly influencing their antiproliferative effects.

Antiproliferative Activity Against Selected Cancer Cell Lines

Cell LineIC50 Value (µM)Mode of Action
HeLa5.0Cytotoxicity
A5497.5Cytotoxicity
MDA-MB-2316.0Cytotoxicity

Other Potential Activities

  • Enzyme Interaction: Related compounds can bind to enzymes like c-Jun N-terminal kinase 3 and CDC7 kinase, influencing their activity and potentially affecting gene expression and cellular responses.
  • Bioluminescence: Furimazine derivatives, which contain a furan-2-ylmethyl group, have been designed and synthesized for nanoluciferase bioluminescence applications .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-methylpyridin-3-amine involves its interaction with various molecular targets. The furan and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the compound can form hydrogen bonds with amino acid residues, further stabilizing its binding to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Amine Group

N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives
  • Structure : Replaces the pyridine core with a tetrazole ring.
  • Activity : Exhibits antimicrobial properties, with compound 6 inhibiting Staphylococcus epidermidis at 4 µg/mL .
N,4-Dimethylpyridin-3-amine
  • Structure : Features a methyl group instead of the furan-2-ylmethyl substituent.
  • The methyl group may lower solubility due to increased hydrophobicity .
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine
  • Structure : Substitutes the 6-methylpyridine with a 6-chloropyridine group.

Heterocyclic Modifications

N-[(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methyl-pyridin-3-amine
  • Structure : Incorporates a benzodioxin moiety instead of furan.
  • Impact : The larger aromatic system increases molecular weight (270.33 g/mol) and may improve lipid solubility, influencing pharmacokinetic profiles .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
  • Structure : Bipyridine system with a methoxy group.
  • Activity : Methoxy groups can enhance metabolic stability but may reduce reactivity compared to the furan’s oxygen lone pairs .

Functional Group Additions

6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine
  • Structure: Branched isopropyl group and aminomethyl substituent.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
  • Structure : Nitrophenyl and pyrimidine groups.
  • Electronic Effects : The nitro group is strongly electron-withdrawing, contrasting with the electron-rich furan, which may alter redox properties and binding modes .

Research Findings and Implications

  • Antimicrobial Potential: The tetrazole analogs of N-(furan-2-ylmethyl)-6-methylpyridin-3-amine demonstrate that substituent polarity and hydrogen-bonding capacity are critical for antimicrobial activity .
  • Solubility and Stability : The furan moiety in the target compound may offer a balance between aromatic interactions and moderate hydrophilicity, contrasting with the lipophilic benzodioxin derivatives .

Biological Activity

N-(furan-2-ylmethyl)-6-methylpyridin-3-amine, a compound characterized by its unique structural features combining a furan ring and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O, with a molecular weight of approximately 188.23 g/mol. The compound features a furan group attached to a 6-methylpyridin-3-amine backbone, which influences its reactivity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Activity : The compound has been investigated for its efficacy in inhibiting cancer cell growth. Research indicates that modifications in the structure can enhance its potency against various cancer cell lines .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, including monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases .

The mechanism of action of this compound involves interactions with various molecular targets:

  • Binding Affinity : The furan and pyridine rings facilitate π-π stacking and hydrogen bonding, enhancing binding affinity to target proteins or enzymes.
  • Cell Growth Inhibition : Studies demonstrate that the compound can inhibit cell proliferation in cancer models, with IC50 values indicating its potency .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various microbial strains
AnticancerInhibits growth in cancer cell lines
Enzyme InhibitionInhibits MAO-B, affecting neurotransmitter levels

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers synthesized several analogs and tested their effects on KARPAS422 lymphoma cells. The results indicated that structural modifications could significantly enhance the compound's efficacy, with some derivatives showing IC50 values as low as 12 nM for cell growth inhibition .

Table 2: IC50 Values for Selected Analogues

Compound NameIC50 (nM)Activity Type
This compound12Cancer cell growth inhibition
Compound A (analog)18Cancer cell growth inhibition
Compound B (analog)86Enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.